molecular formula C8H4I2S B14690166 Benzo[b]thiophene, 2,3-diiodo- CAS No. 27884-04-4

Benzo[b]thiophene, 2,3-diiodo-

Cat. No.: B14690166
CAS No.: 27884-04-4
M. Wt: 385.99 g/mol
InChI Key: RMKFDURRPLVZKM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3-diiodo- is an organosulfur compound that belongs to the class of benzothiophenes It is characterized by the presence of two iodine atoms at the 2 and 3 positions of the benzothiophene ring

Preparation Methods

The synthesis of Benzo[b]thiophene, 2,3-diiodo- can be achieved through several methods. One common approach involves the iodination of benzo[b]thiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions and yields the desired diiodo compound. Another method involves the use of aryne intermediates, where benzo[b]thiophene is reacted with iodine in the presence of a suitable catalyst to achieve selective iodination at the 2 and 3 positions .

Chemical Reactions Analysis

Benzo[b]thiophene, 2,3-diiodo- undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[b]thiophene, 2,3-diiodo- has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical drugs. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in electronic devices.

    Organic Synthesis: Benzo[b]thiophene, 2,3-diiodo- is employed as a precursor in the synthesis of more complex organic molecules. .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 2,3-diiodo- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of iodine atoms can enhance the compound’s binding affinity to certain targets, thereby increasing its potency. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices .

Comparison with Similar Compounds

Benzo[b]thiophene, 2,3-diiodo- can be compared with other benzothiophene derivatives such as:

    Benzo[b]thiophene, 2-iodo-: This compound has only one iodine atom and exhibits different reactivity and properties compared to the diiodo derivative.

    Benzo[b]thiophene, 3-iodo-: Similar to the 2-iodo derivative, this compound has distinct chemical behavior due to the position of the iodine atom.

    Benzo[b]thiophene, 2,3-dibromo-:

Properties

CAS No.

27884-04-4

Molecular Formula

C8H4I2S

Molecular Weight

385.99 g/mol

IUPAC Name

2,3-diiodo-1-benzothiophene

InChI

InChI=1S/C8H4I2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H

InChI Key

RMKFDURRPLVZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)I)I

Origin of Product

United States

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